molecular formula C19H18N2O3S B2705293 ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 393838-89-6

ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2705293
CAS No.: 393838-89-6
M. Wt: 354.42
InChI Key: HSAQRCYJFONLDY-VXPUYCOJSA-N
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Description

Ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a 2,3-dihydro-1,3-thiazole core with key substituents:

  • A naphthalene-1-carbonyl imino group at position 2, contributing aromaticity and steric bulk.
  • Ethyl ester and methyl groups at positions 5, 3, and 4, influencing solubility and conformational stability. The (2Z)-configuration of the imino group ensures specific spatial arrangement, critical for intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-(naphthalene-1-carbonylimino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-4-24-18(23)16-12(2)21(3)19(25-16)20-17(22)15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAQRCYJFONLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=CC3=CC=CC=C32)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Naphthalene Group: The naphthalene-1-carbonyl group is introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Heterocycle Core Key Substituents Molecular Formula Molar Mass (g/mol) Synthesis Highlights
Ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate (Target) 2,3-Dihydro-1,3-thiazole Naphthalene-1-carbonyl, ethyl ester, methyl C₂₁H₂₀N₂O₃S 380.46 Likely involves naphthoyl chloride and cyclization
Ethyl (2Z)-2-[(2,3-dimethylphenyl)imino]-3-(2-hydroxyethyl)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate 2,3-Dihydro-1,3-thiazole 2,3-Dimethylphenyl, hydroxyethyl, methyl C₁₇H₂₂N₂O₃S 334.43 Substituted phenyl and hydroxyethyl groups
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate 1,3,4-Oxadiazole Naphthalene-1-carbothioate, methoxybenzyl C₂₀H₁₆N₂O₂S 356.42 Reflux with 1-naphthoyl chloride and KOH

Key Observations:

Heterocycle Core Differences : The target compound’s thiazole ring offers sulfur-based electronic effects, contrasting with the oxadiazole in ’s compound, which has two nitrogen atoms enhancing polarity .

The ethyl ester in both thiazole derivatives improves lipophilicity, whereas the hydroxyethyl group in introduces hydrogen-bonding capability .

Crystallographic and Conformational Analysis

  • Ring Puckering : The thiazole core in the target compound may exhibit puckering influenced by methyl substituents, as described by Cremer and Pople’s generalized puckering coordinates . This contrasts with oxadiazole derivatives (), where rigid planar conformations are more common.
  • Hydrogen Bonding: The absence of hydroxy groups in the target compound reduces hydrogen-bond donor capacity compared to the hydroxyethyl-substituted analog in . Instead, its naphthalene moiety may engage in weaker CH-π interactions .
  • Crystal Packing : Data from the Cambridge Structural Database (CSD) suggests that naphthalene-containing compounds often form dense, layered structures due to aromatic stacking, whereas phenyl-substituted analogs (e.g., ) show less ordered packing .

Biological Activity

Ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative notable for its diverse biological activities. Thiazole compounds are recognized in medicinal chemistry for their potential therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Formula

The chemical structure of this compound can be represented as follows:

C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S

Molecular Weight

The molecular weight of this compound is approximately 342.40 g/mol.

Structural Features

The compound features:

  • A thiazole ring that contributes to its biological activity.
  • An imino group that may enhance its reactivity and interaction with biological targets.
  • An ethyl ester group that can influence solubility and bioavailability.

Antimicrobial and Antifungal Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial and antifungal activities. This compound has been investigated for its effectiveness against various bacterial strains and fungal infections.

Case Study: Antifungal Activity
In a study assessing the antifungal properties of thiazole derivatives, the compound demonstrated inhibitory effects against common pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antifungal agents, indicating its potential as a novel antifungal candidate .

Anti-inflammatory Effects

Thiazole derivatives have also been shown to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings
In vitro studies revealed that this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .

Anticancer Activity

The compound has been evaluated for its anticancer properties in various cancer cell lines.

Experimental Data
In a series of assays involving human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), this compound exhibited dose-dependent cytotoxicity. The IC50 values were significantly lower compared to control treatments .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
  • Receptor Modulation : It potentially interacts with cellular receptors influencing cell signaling pathways related to inflammation and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : By modulating oxidative stress levels within cells, the compound may exert protective effects against oxidative damage.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 2-imino-3,4-dimethylthiazoleStructureAntimicrobial
4-MethylthiazoleStructureAnti-inflammatory
ThiazolidinedioneStructureAntidiabetic

Ethyl (2Z)-3,4-dimethylthiazole is unique due to its specific substituents which enhance its reactivity and biological profile compared to other thiazole derivatives.

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